4,6-Dichlorobenzene-1,3-diamine
Overview
Description
“4,6-Dichlorobenzene-1,3-diamine” is a chemical compound with the molecular formula C6H6Cl2N2. It has an average mass of 177.031 Da and a monoisotopic mass of 175.990799 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a cyanurated H-acid (CHA) azo dye was synthesized and characterized using FT-IR spectrophotometer and GC-MS spectroscopy . Another study reported the synthesis of aminopyrazole-based dye derivative compounds from 2-aminobenzothiazol .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods. A study used a density functional theory (DFT) based B3LYP and CAM-B3LYP method with a 6–311+G (d,p) basis set for HOMO-LUMO, natural bonding orbitals (NBO), UV-Vis absorptions, and excitation interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C6H6Cl2N2, average mass 177.031 Da, and monoisotopic mass 175.990799 Da .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Amino-substituted Compounds : 4,6-Dichlorobenzene-1,3-diamine is used in the synthesis of amino-substituted compounds. For instance, it reacts with N,N-dibromo-tert-butylamine to produce bis(tert-butyl-NNO-azoxy)benzenes, which are further treated to yield amino derivatives (Frumkin et al., 1999).
Nitration Process : In another study, the nitration of 1,3-dichlorobenzene was explored, leading to the synthesis of 4,6-dinitro-1,3-dichlorbenzene, characterized by high purity and yield (Zhao Jing-chan, 2009).
Material Science Applications
Polyamide Development : This compound plays a crucial role in the development of aromatic polyamides. These materials are studied for their solubility, water uptake, and thermal/mechanical properties, making them significant in the field of advanced materials (Serna et al., 2007).
Polymer Research : Research on the application of diamines, including derivatives of this compound, focuses on their role as monomers in the production of polyamide plastics. The use of microbial factories for the production of these diamines represents a significant advancement in sustainable plastics industry (Wang, Li, Deng, 2020).
Catalysis and Organic Synthesis
Metal-Catalyzed Reactions : The compound is involved in palladium-mediated reactions, playing a role in the synthesis of diaminocarbene ligands. These reactions are significant in the field of organic synthesis and catalysis (Kinzhalov et al., 2016).
Diamination Reactions : It also finds use in metal-catalyzed 1,2-diamination reactions, which are crucial in creating structures found in natural products and pharmaceutical agents (Cardona, Goti, 2009).
Environmental Applications
- Catalytic Oxidation Studies : this compound is used in studies exploring the catalytic oxidation of chlorobenzene derivatives, contributing to the understanding of environmental pollutant degradation processes (Krishnamoorthy, Rivas, Amiridis, 2000).
Future Directions
The future directions for the study of “4,6-Dichlorobenzene-1,3-diamine” could involve further exploration of its synthesis, characterization, and potential applications. For instance, a study suggested that understanding the molecular properties of azo dyes compounds is valuable for synthesizing new ones in the future .
Properties
IUPAC Name |
4,6-dichlorobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPQLXWKPOYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391897 | |
Record name | 4,6-dichlorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20248-64-0 | |
Record name | 4,6-dichlorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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